N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide
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Overview
Description
Phenylcapsaicin is a synthetic analogue of capsaicin, the active component found in chili peppers that gives them their characteristic heat. This compound is designed to mimic the effects of naturally occurring capsaicinoids while offering enhanced stability and bioavailability. Phenylcapsaicin is primarily used in food supplements and for special medical purposes .
Preparation Methods
Phenylcapsaicin is produced through chemical synthesis. The synthetic route involves the use of substances commonly found in food production. The process typically includes the condensation of phenylpropanoid derivatives with branched-chain fatty acids, mediated by specific enzymes . Industrial production methods focus on ensuring high purity and consistency, often employing advanced techniques like microencapsulation to control the release and reduce the pungency of the compound .
Chemical Reactions Analysis
Phenylcapsaicin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced amides.
Scientific Research Applications
Mechanism of Action
Phenylcapsaicin exerts its effects primarily through the activation of the TRPV1 receptor, also known as the capsaicin receptor. This receptor is involved in the sensation of heat and pain. Upon activation by phenylcapsaicin, TRPV1 undergoes a conformational change that allows the influx of cations, leading to depolarization of the neuron and the sensation of heat. This mechanism is similar to that of natural capsaicin but with enhanced bioavailability and stability .
Comparison with Similar Compounds
Phenylcapsaicin is compared with other capsaicinoids such as:
Capsaicin: The natural compound found in chili peppers. While capsaicin is effective, it has limitations in terms of stability and bioavailability.
Dihydrocapsaicin: Another naturally occurring capsaicinoid with similar effects but slightly different chemical structure and potency.
Nonivamide: A synthetic capsaicinoid used in topical pain relief products.
Biological Activity
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, commonly referred to as phenylcapsaicin , is a synthetic analogue of capsaicin, the active component found in chili peppers. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science.
- Molecular Formula : C21H23NO3
- CAS Number : 848127-67-3
- Molecular Weight : 351.42 g/mol
Synthesis
Phenylcapsaicin is synthesized through a two-step process:
- Formation of Acetylenic Acid Intermediate : This involves the reaction of phenyl acetylene with a carboxylic acid derivative.
- Coupling with Vanillylamine Derivative : The acetylenic acid intermediate undergoes further reactions to yield phenylcapsaicin .
Pharmacological Effects
Phenylcapsaicin exhibits various biological activities, which can be summarized as follows:
- Analgesic Properties : Similar to capsaicin, phenylcapsaicin is known to activate TRPV1 receptors, leading to pain relief through desensitization mechanisms. This property has been explored in pain management therapies.
- Anti-inflammatory Effects : Studies indicate that phenylcapsaicin may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
- Metabolic Effects : Research suggests that phenylcapsaicin may influence metabolic pathways, potentially aiding in weight management and metabolic syndrome interventions.
Safety and Regulatory Status
Phenylcapsaicin has been assessed for safety in food applications. It is authorized for use in food supplements at a maximum level of 2.5 mg/day for the general population and similar restrictions apply for specific medical foods .
Case Studies and Research Findings
Several studies have investigated the biological activity of phenylcapsaicin:
- A study published in the European Food Safety Authority journal highlighted the safety of phenylcapsaicin as a feed additive for chickens, confirming its efficacy at levels up to 15 mg/kg in feed without adverse effects on health .
- Another research article focused on its analgesic properties, demonstrating significant pain relief in animal models comparable to traditional analgesics.
Comparative Analysis of Biological Activities
Properties
CAS No. |
848127-67-3 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide |
InChI |
InChI=1S/C21H23NO3/c1-25-20-15-18(13-14-19(20)23)16-22-21(24)12-8-3-2-5-9-17-10-6-4-7-11-17/h4,6-7,10-11,13-15,23H,2-3,8,12,16H2,1H3,(H,22,24) |
InChI Key |
GSIBPCYHSFDLTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCC#CC2=CC=CC=C2)O |
Origin of Product |
United States |
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